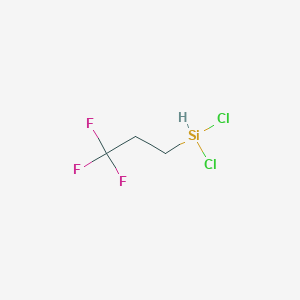
Dichloro(3,3,3-trifluoropropyl)silane
Descripción general
Descripción
Dichloro(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C4H7Cl2F3Si . It is a colorless clear liquid . It can be used in the synthesis of Methyl (3,3,3-trifluoropropyl)silanediol (M327230), that functions in combination with other related substances like crospovidone for eliminating biological harmful substances from bodily fluids . It is also a precursor in the synthesis of macroporous gels for separation of oil and water .
Synthesis Analysis
Trichloro(3,3,3-trifluoropropyl)silane can be used as a precursor for the preparation of Fluorinated polyhedral oligomeric silsesquioxane (F-POSS) by base-catalyzed condensation . It can also be used to synthesize 3,3,3-Trifluoropropyltrimethoxysilane by alcoholysis reaction with methanol .Molecular Structure Analysis
The molecular weight of Dichloro(3,3,3-trifluoropropyl)silane is 211.085 . The molecular structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole mediates an amidation of amino acids. MTFPSCl2 activates the carboxy group and protects the α-amino group of amino acids. The corresponding amino acid amides were synthesized in good yields without racemization .Physical And Chemical Properties Analysis
Dichloro(3,3,3-trifluoropropyl)silane is a colorless clear liquid . Its refractive index is 1.386 (lit.) . It has a boiling point of 114 °C (lit.) and a density of 1.419 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
1. Synthesis and Thermal Stability of Polyfluoroorganosiloxane Resins
The hydrolytic cocondensation of trichloro (3,3,3-trifluoropropyl) silane with other silanes, including dichloro(3,3,3-trifluoropropyl)silane, leads to the formation of polyfluoroorganosiloxane resins. These resins show high thermal stability, not decomposing below 350–435°C in air and below 460°C in argon (Ponomarenko, Khomutova, & Manucharova, 1966).
2. Photochemical Chlorination and Synthesis of Fluoropropenylsilanes
Dichloro(3,3,3-trifluoropropyl)silane is used in photochemical chlorination processes, resulting in chloro(3,3,3-trifluoropropenyl)silanes. This process involves the powerful β-orienting effect of the CF3 group, leading to novel chlorinated compounds (Kadina & Ponomarenko, 1965).
3. Application in Amidation of α-Amino Acids
Dichloro(methyl)(3,3,3-trifluoropropyl) silane has been used in the amidation of amino acids. It activates the carboxy group and protects the α-amino group of amino acids, facilitating the synthesis of amino acid amides with low-to-no racemization (Nobuta, Morishita, Suto, & Yamagwa, 2022).
4. Production of β-Trifluoromethylstyrene Derivatives
(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, a derivative of dichloro(3,3,3-trifluoropropyl)silane, is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives. This method allows the synthesis of these compounds with moderate to good yields (Omote et al., 2012).
5. Applications in Nanoimprint Lithography
Trichloro(3,3,3-trifluoropropyl)silane has been applied in nanoimprint lithography. It is used for preparing self-assembled films on silicon molds, acting as releasing, antisticking layers. These films show low surface energy and roughness, which are crucial for reducing adhesion and defect formation during the imprinting process (Chen et al., 2004).
Safety And Hazards
Direcciones Futuras
Dichloro(3,3,3-trifluoropropyl)silane has potential applications in the synthesis of macroporous gels for separation of oil and water , and in the synthesis of hydrophobic silica aerogel for the removal of uranium from aqueous solutions . It can also be used as a silanizing agent to coat the inner surface of pipettes in order to investigate the electrical charging of droplets discharged from the micropipette .
Propiedades
IUPAC Name |
dichloro(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2F3Si/c4-9(5)2-1-3(6,7)8/h9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZXHHWLLUALLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[SiH](Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(3,3,3-trifluoropropyl)silane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)
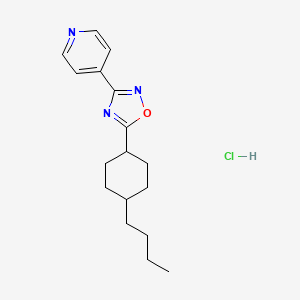
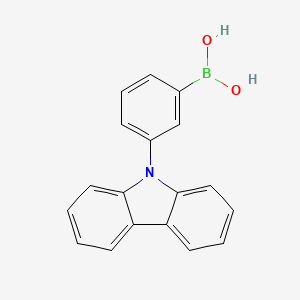




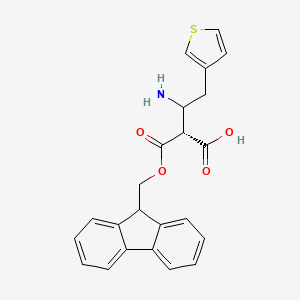
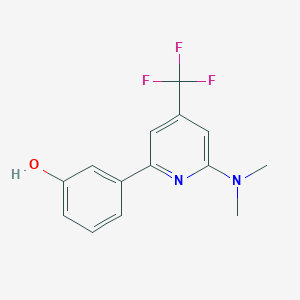
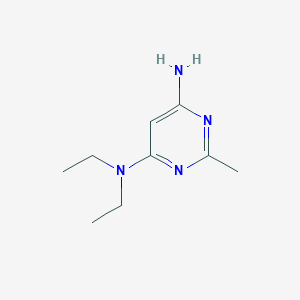
![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)


